molecular formula C15H16N4O B15081359 N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide

N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide

Cat. No.: B15081359
M. Wt: 268.31 g/mol
InChI Key: NXTBPUYKCPMAFP-GIJQJNRQSA-N
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Description

N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide is a hydrazone derivative characterized by a pyrazine-2-carbohydrazide backbone and a 4-isopropylbenzylidene substituent. Hydrazones are bioactive molecules with a –CO–NH–N=CH– motif, enabling diverse applications in medicinal chemistry, materials science, and coordination chemistry .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C15H16N4O/c1-11(2)13-5-3-12(4-6-13)9-18-19-15(20)14-10-16-7-8-17-14/h3-11H,1-2H3,(H,19,20)/b18-9+

InChI Key

NXTBPUYKCPMAFP-GIJQJNRQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-(propan-2-yl)benzaldehyde and pyrazine-2-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules and pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other pyrazine carbohydrazides and benzylidene hydrazones, with variations in the aryl/heteroaryl substituents significantly influencing physicochemical and biological properties.

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-(Propan-2-yl)phenyl 271.29 Lipophilic (logP ~4.5*), potential anticancer activity (inferred)
N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide 4-Bromophenyl 305.14 Crystal packing via π–π interactions (centroid distance: 3.84 Å); intramolecular N–H⋯N and C–H⋯O bonds
5-Chloro-N'-(4-hydroxyphenyl)pyrazine-2-carbohydrazide (3c) 4-Hydroxyphenyl 280.68 IC₅₀ = 12.5 µM (A549 lung cancer); selective cytotoxicity (low toxicity to 3T3 fibroblasts)
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}benzenesulfonohydrazide (MBSH) 4-(Dimethylamino)phenyl 317.38 Corrosion inhibitor for XC38 steel in HCl (efficiency >80% via electrochemical studies)
N′-[(E)-Pyridin-4-ylmethylidene]pyrazine-2-carboxamide Pyridin-4-yl 229.22 Polar surface area (PSA): 72.3 Ų; potential for metal coordination

*Estimated based on logP of N'-{[4-(propan-2-yl)phenyl]methylidene}hexanehydrazide (logP = 4.5) .

Physicochemical Properties

  • Lipophilicity :
    • The isopropyl group in the target compound increases logP (~4.5) compared to polar derivatives like 3c (logP ~1.8*), favoring passive diffusion across biological membranes .
  • Crystal Packing :
    • Bromo-substituted analogues form π–π stacked structures (3.84 Å) and hydrogen-bonded chains, whereas bulky isopropyl groups may disrupt packing, reducing crystallinity .

Biological Activity

N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide is a synthetic compound that belongs to the pyrazine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazine ring, a hydrazone linkage, and an isopropyl-substituted phenyl group. Its molecular formula is C14_{14}H16_{16}N4_{4}O, with a molecular weight of 256.31 g/mol .

Biological Activity Overview

Research has indicated that derivatives of pyrazine compounds exhibit a variety of biological activities, including:

  • Antimicrobial Activity: Pyrazine derivatives have shown significant effectiveness against various Gram-positive and Gram-negative bacteria.
  • Anticancer Activity: Certain derivatives induce apoptosis in cancer cells, inhibiting cell proliferation and causing cell cycle arrest.
  • Anti-inflammatory Effects: Some studies suggest potential anti-inflammatory properties that may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study conducted on pyrazine-2-carbohydrazide derivatives demonstrated potent antimicrobial activity against several bacterial strains. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, with notable efficacy observed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL for Gram-positive bacteria and 16 to 64 µg/mL for Gram-negative bacteria .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli32
Compound CBacillus subtilis16

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One significant study investigated its effects on human leukemia K562 cells. The compound exhibited an IC50_{50} value of 25 µM after 72 hours of treatment, indicating its capability to induce apoptosis effectively.

The mechanism by which this compound induces apoptosis involves the modulation of intrinsic apoptotic pathways. Key findings include:

  • Cell Cycle Arrest: Treatment resulted in G0/G1 phase arrest, leading to increased sub-G1 cell populations indicative of apoptosis.
  • Gene Expression Modulation: The expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl2, Survivin) genes were altered significantly post-treatment, with upregulation of Bax and downregulation of Bcl2 and Survivin .

Case Studies

  • Study on Antimicrobial Efficacy:
    A series of derivatives were synthesized and tested for their antimicrobial properties against various strains. Results highlighted the superior activity of certain compounds compared to standard antibiotics.
  • Study on Anticancer Properties:
    The effects on K562 cells demonstrated that the compound could significantly inhibit cell viability and induce apoptosis through specific signaling pathways.

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